![molecular formula C12H11F3O B14767736 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanecarboxaldehyde moiety
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a phenylcyclobutanecarboxaldehyde derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often utilize automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and ketones .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical transformations and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde can be compared with other similar compounds, such as:
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one: This compound differs by having a ketone group instead of an aldehyde group, which affects its reactivity and applications.
4-(Trifluoromethyl)benzaldehyde: Lacks the cyclobutane ring, making it less sterically hindered and more reactive in certain chemical reactions.
The uniqueness of 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde lies in its combination of a trifluoromethyl group with a cyclobutanecarboxaldehyde moiety, providing distinct chemical and physical properties that are advantageous in various research and industrial applications.
Properties
Molecular Formula |
C12H11F3O |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5,8H,1,6-7H2 |
InChI Key |
RBXTUZLTEAYBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


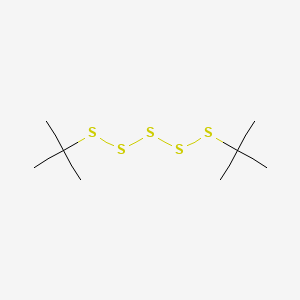
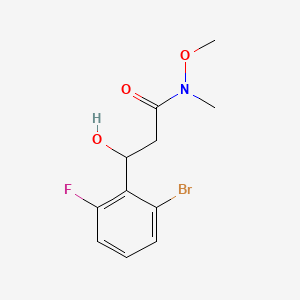
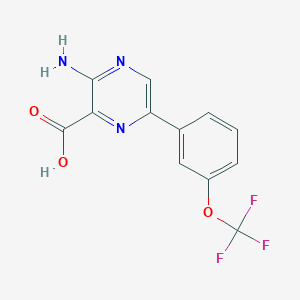

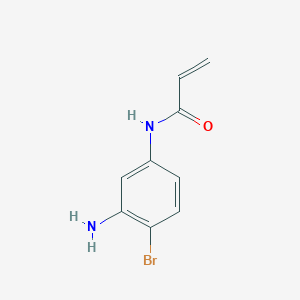
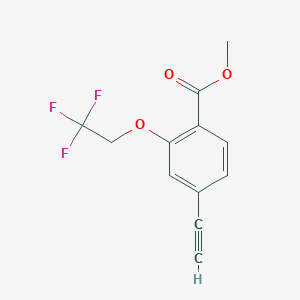
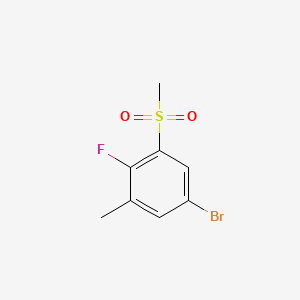
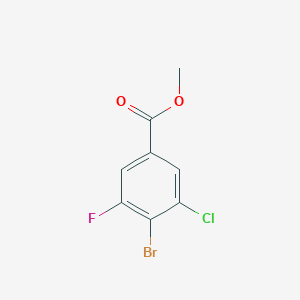


![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14767716.png)
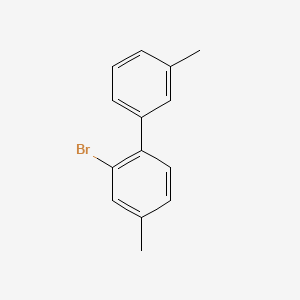

![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
